Acetic acid;methyl 2-[2-(2-aminopropanoylamino)propanoylamino]propanoate
Description
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Properties
IUPAC Name |
acetic acid;methyl 2-[2-(2-aminopropanoylamino)propanoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4.C2H4O2/c1-5(11)8(14)12-6(2)9(15)13-7(3)10(16)17-4;1-2(3)4/h5-7H,11H2,1-4H3,(H,12,14)(H,13,15);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXCZCRTUYQFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)OC)N.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Acetic acid; methyl 2-[2-(2-aminopropanoylamino)propanoylamino]propanoate is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C11H21N3O4
- Molecular Weight : 231.25 g/mol
The structure features multiple functional groups that may contribute to its biological activity, including amine and carboxylic acid groups, which are known to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Analgesic Properties : In studies involving acetic acid-induced writhing tests in mice, the compound demonstrated significant analgesic effects, comparable to standard analgesics like diclofenac sodium.
- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, showing a reduction in inflammatory markers in animal models.
The mechanisms underlying the biological activities of acetic acid; methyl 2-[2-(2-aminopropanoylamino)propanoylamino]propanoate are still under investigation. However, several plausible targets have been identified:
- Dihydrofolate Reductase (DHFR) : This enzyme is often targeted for antimicrobial activity.
- Cyclooxygenase (COX) Enzymes : Inhibition of COX-2 may explain the compound's analgesic and anti-inflammatory effects.
- Kappa Opioid Receptor (KOR) : Interaction with KOR may mediate some of the analgesic effects observed.
Antimicrobial Activity
A study assessing the antimicrobial properties of various compounds found that acetic acid; methyl 2-[2-(2-aminopropanoylamino)propanoylamino]propanoate exhibited significant zones of inhibition against common bacterial strains. This suggests its potential use in treating infections caused by resistant bacteria.
Analgesic and Anti-inflammatory Activity
In a controlled experiment, mice were subjected to acetic acid-induced writhing tests. The results indicated that the compound significantly reduced the number of writhing movements compared to the control group. The percentage inhibition was calculated using the formula:
| Treatment Group | Writhings Count | Percentage Inhibition |
|---|---|---|
| Control | 30 | - |
| Diclofenac | 7 | 76.67 |
| Compound | 13 | 56.67 |
This data suggests that while not as potent as diclofenac, the compound still possesses notable analgesic properties.
Anti-inflammatory Assessment
In another study focusing on inflammation, the compound was tested for its ability to inhibit inflammatory responses. Results showed a reduction in inflammation markers by approximately 68% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
